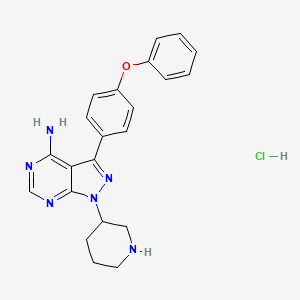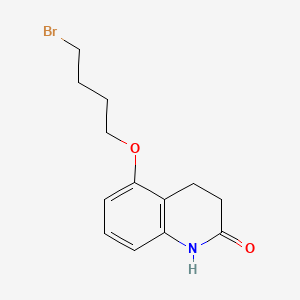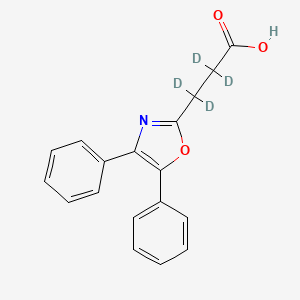
(Rac)-IBT6A (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk inhibitor 1 (hydrochloride) is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), an enzyme crucial for B-cell receptor signaling. This compound is used primarily in the treatment of B-cell malignancies and autoimmune diseases. By inhibiting BTK, it disrupts the signaling pathways necessary for the proliferation and survival of B-cells, making it a promising therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk inhibitor 1 (hydrochloride) involves several key steps:
Starting Material: The synthesis begins with 4-bromo-2-methylbenzonitrile.
Key Intermediate Formation: The key intermediate is prepared through cyano reduction, Boc protection, Miyaura boration, Suzuki coupling reaction, installation of aminopyrrole, and Boc deprotection.
Final Product Formation: The final product is obtained by further chemical modifications and purification steps to achieve high purity and yield.
Industrial Production Methods
Industrial production of Btk inhibitor 1 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Economical Construction: Utilizing a simple nucleophilic substitution reaction and green reduction of the cyano group.
Optimization: Further optimization of reaction conditions by evaluating different types of bases and solvents to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Btk inhibitor 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Btk inhibitor 1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool to study BTK-related signaling pathways and enzyme inhibition.
Biology: Helps in understanding the role of BTK in B-cell development and function.
Mechanism of Action
Btk inhibitor 1 (hydrochloride) exerts its effects by binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the PI3K-AKT-mTOR pathway, which is crucial for B-cell survival and proliferation . The compound specifically targets the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: The first-in-class BTK inhibitor, widely used in the treatment of B-cell malignancies.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced potency and selectivity.
Uniqueness
Btk inhibitor 1 (hydrochloride) is unique due to its specific binding affinity and irreversible inhibition of BTK. It offers a balance between efficacy and safety, making it a valuable addition to the arsenal of BTK inhibitors. Its ability to overcome resistance mutations seen with other BTK inhibitors further highlights its potential .
Properties
Molecular Formula |
C22H23ClN6O |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H |
InChI Key |
ATLAMSZMAHXMSQ-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |
Synonyms |
3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)




